[2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester
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Overview
Description
[2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester: is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a cyclohexyl ring substituted with an amino-acetylamino group and a carbamic acid benzyl ester moiety, making it a versatile molecule for chemical modifications and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the amino-acetylamino group: This step involves the protection of the amino group followed by acetylation. The amino group can be protected using a tert-butyl carbamate (Boc) group, which is later removed under acidic conditions.
Formation of the carbamic acid benzyl ester: The final step involves the reaction of the amino-acetylamino cyclohexyl derivative with benzyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbamic acid ester to the corresponding amine.
Substitution: Nucleophilic substitution reactions can be performed on the benzyl ester moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexylamines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
[2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials with specific properties, such as adhesives and coatings.
Mechanism of Action
The mechanism of action of [2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, alteration of protein conformation, or disruption of cellular signaling processes.
Comparison with Similar Compounds
[2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester: can be compared with similar compounds such as:
2-Phenethylamines: These compounds share a similar amine functionality but differ in their structural framework and biological activity.
2-Aminobenzothiazoles: These heterocyclic compounds exhibit different pharmacological properties and synthetic routes.
2-Aminothiazoles: Known for their broad pharmacological spectrum, these compounds differ in their core structure and applications.
The uniqueness of This compound
Properties
IUPAC Name |
benzyl N-[2-[(2-aminoacetyl)amino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c17-10-15(20)18-13-8-4-5-9-14(13)19-16(21)22-11-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11,17H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHIZQHCPPOEIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)CN)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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